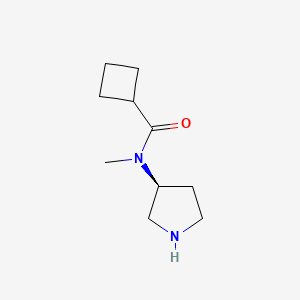
(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a chiral compound with a unique structure that includes a pyrrolidine ring and a cyclobutanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Cyclobutanecarboxamide Moiety: This step involves the reaction of the pyrrolidine derivative with cyclobutanecarboxylic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the cyclobutanecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or alkylated products.
Scientific Research Applications
(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutanecarboxamide moieties but different substituents.
Uniqueness
(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of a pyrrolidine ring and a cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c1-12(9-5-6-11-7-9)10(13)8-3-2-4-8/h8-9,11H,2-7H2,1H3/t9-/m0/s1 |
InChI Key |
RBJMUBKHVXITJY-VIFPVBQESA-N |
Isomeric SMILES |
CN([C@H]1CCNC1)C(=O)C2CCC2 |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


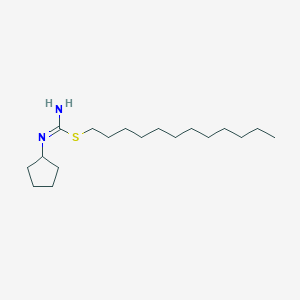
![1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B12980204.png)

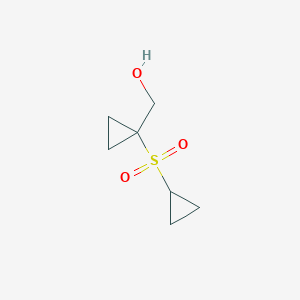
![4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12980238.png)
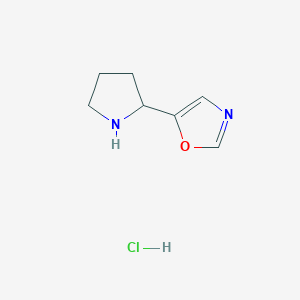

![Methyl 5-fluoro-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12980254.png)
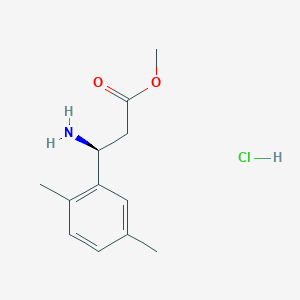
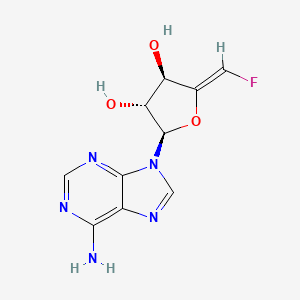
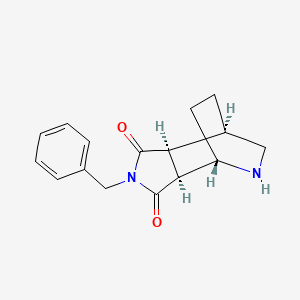
![5-Amino-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12980295.png)
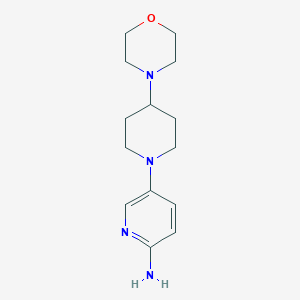
![8-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12980306.png)
